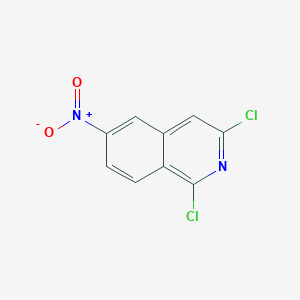

1,3-Dichloro-6-nitroisoquinoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-6-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-8-4-5-3-6(13(14)15)1-2-7(5)9(11)12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAWJZLWHVKEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C=C1[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 1,3-Dichloro-6-nitroisoquinoline

CAS Number: 1416713-11-5[1]

This technical guide provides a comprehensive overview of 1,3-Dichloro-6-nitroisoquinoline, focusing on its chemical properties, synthesis, and available technical data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Information

This compound is a halogenated and nitrated derivative of the isoquinoline scaffold. The introduction of chloro and nitro groups significantly modulates the electronic properties and reactivity of the isoquinoline core, making it a versatile intermediate for the synthesis of a diverse range of novel compounds with potential applications in medicinal chemistry and materials science.[2] The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, providing a handle for further functionalization.

Physicochemical Properties

| Property | Value | Data Type | Source |

| This compound | |||

| Molecular Formula | C₉H₄Cl₂N₂O₂ | --- | [1] |

| Molecular Weight | 243.05 g/mol | --- | [1] |

| Predicted Boiling Point | 421.6 ± 40.0 °C | Predicted | [1] |

| Predicted Density | 1.593 ± 0.06 g/cm³ | Predicted | [1] |

| 1,3-Dichloroisoquinoline (CAS: 7742-73-6) | |||

| Molecular Formula | C₉H₅Cl₂N | --- | [3] |

| Molecular Weight | 198.05 g/mol | --- | [3] |

| Melting Point | 121-122 °C | Experimental |

Synthesis

The primary synthetic route to this compound involves the chlorination of its precursor, 6-nitroisoquinoline-1,3(2H,4H)-dione. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway from the precursor to the final product.

Caption: Synthetic route to this compound.

Experimental Protocol (General Procedure)

While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly published, the following general procedure is based on analogous reactions for the synthesis of similar chlorinated isoquinoline derivatives.

Materials:

-

6-Nitroisoquinoline-1,3(2H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvent (e.g., toluene, or neat POCl₃)

-

Apparatus for heating under reflux with protection from moisture

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 6-nitroisoquinoline-1,3(2H,4H)-dione and an excess of phosphorus oxychloride is prepared. A co-solvent may be used if necessary.

-

Heating: The reaction mixture is heated to a temperature ranging from 90°C to 160°C.

-

Reaction Time: The reaction is maintained at the elevated temperature for a period ranging from 20 minutes to 12 hours, with the progress monitored by a suitable technique (e.g., Thin Layer Chromatography).

-

Workup: Upon completion of the reaction, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or toluene) to yield this compound.

Note: This is a generalized protocol and the optimal conditions, including reaction time, temperature, and purification method, may need to be determined empirically. Phosphorus oxychloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound. The isoquinoline scaffold itself is a key component in numerous biologically active molecules with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[2] The introduction of chloro and nitro substituents is a strategic approach to modulate these biological properties, suggesting that this compound could be a valuable compound for screening in drug discovery programs.

Safety Information

Detailed safety information for this compound is not available. However, based on the data for the related compound 1,3-Dichloroisoquinoline, it should be handled with care. 1,3-Dichloroisoquinoline is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this class of compounds. All work should be conducted in a well-ventilated area or a fume hood.

References

Spectroscopic Profile of 1,3-Dichloro-6-nitroisoquinoline: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,3-Dichloro-6-nitroisoquinoline. These predictions are based on the analysis of structurally similar compounds and the known effects of chloro and nitro substituents on the isoquinoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.30 - 8.45 | s | - |

| H-5 | 8.60 - 8.75 | d | 8.5 - 9.5 |

| H-7 | 8.40 - 8.55 | dd | 8.5 - 9.5, 2.0 - 2.5 |

| H-8 | 9.20 - 9.35 | d | 2.0 - 2.5 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 152 - 154 |

| C-3 | 148 - 150 |

| C-4 | 122 - 124 |

| C-4a | 128 - 130 |

| C-5 | 125 - 127 |

| C-6 | 147 - 149 |

| C-7 | 120 - 122 |

| C-8 | 132 - 134 |

| C-8a | 145 - 147 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1590 - 1610 | Medium to Strong | C=C Aromatic Ring Stretch |

| 1510 - 1540 | Strong | Asymmetric NO₂ Stretch |

| 1340 - 1360 | Strong | Symmetric NO₂ Stretch |

| 1100 - 1200 | Medium | C-N Stretch |

| 800 - 850 | Strong | C-H Out-of-plane Bending |

| 700 - 800 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity (%) | Assignment |

| 242/244/246 | 100 / 65 / 10 | [M]⁺ (Molecular Ion) |

| 212/214/216 | 20 - 40 | [M-NO]⁺ |

| 196/198/200 | 30 - 50 | [M-NO₂]⁺ |

| 161/163 | 40 - 60 | [M-NO₂-Cl]⁺ |

| 126 | 50 - 70 | [M-NO₂-2Cl]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are adapted from established procedures for similar heterocyclic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 16 ppm, centered at 8 ppm.

-

Employ a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay of 1 second.

-

Collect 16 scans and apply a line broadening of 0.3 Hz during Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled sequence.

-

Use a spectral width of 250 ppm, centered at 125 ppm.

-

Employ a 45-degree pulse width, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

Collect 1024 scans.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC).

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Use a source temperature of 230 °C and a quadrupole analyzer temperature of 150 °C.

-

Scan a mass range of m/z 50-500.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Crystal Structure of 1,3-Dichloro-6-nitroisoquinoline: A Search for Definitive Structural Data

Despite a comprehensive search of chemical and crystallographic databases, detailed experimental data on the crystal structure of 1,3-Dichloro-6-nitroisoquinoline remains elusive. As of November 2025, no publicly accessible crystallographic information, including unit cell dimensions, space group, or atomic coordinates, has been deposited or published for this specific compound.

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and photophysical properties. The introduction of chloro and nitro substituents, as in this compound (CAS Number: 1416713-11-5), is a common strategy to modulate the electronic and steric properties of the parent molecule, potentially leading to novel therapeutic agents or functional materials.

While general information regarding the synthesis and reactivity of similar substituted isoquinolines is available, the specific experimental conditions for the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound are not detailed in the current scientific literature.

General Methodologies for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, would typically follow a well-established experimental workflow. This process is crucial for unequivocally establishing the three-dimensional arrangement of atoms and molecules, which in turn dictates the material's physical and chemical properties.

Synthesis and Crystallization Workflow

A generalized workflow for obtaining single crystals suitable for X-ray diffraction is outlined below. The specific conditions would require optimization for the target compound.

Figure 1. A generalized workflow for the synthesis and crystal structure determination of a small organic molecule.

The Path Forward for Researchers

For researchers and drug development professionals interested in the crystal structure of this compound, the following steps would be necessary:

-

Chemical Synthesis: Develop a robust synthetic route to produce the compound with high purity.

-

Crystallization Screening: Conduct extensive screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering) to obtain single crystals of suitable size and quality for X-ray diffraction.

-

X-ray Diffraction Analysis: Perform single-crystal X-ray diffraction to collect the diffraction data.

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.

-

Data Deposition: Deposit the determined crystallographic data into a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the wider scientific community.

Until such a study is performed and its results are published, a detailed technical guide on the crystal structure of this compound cannot be provided. The scientific community awaits the experimental determination of this structure to further understand the impact of its specific substitution pattern on the solid-state packing and its potential implications for drug design and materials science.

The Differential Reactivity of Chlorine Atoms in 1,3-Dichloro-6-nitroisoquinoline: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the chlorine atoms in 1,3-dichloro-6-nitroisoquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry. Understanding the differential reactivity of the C1 and C3 positions is crucial for the rational design and synthesis of novel isoquinoline-based therapeutic agents. This document provides a comprehensive overview of the underlying chemical principles, predicted reactivity patterns, and detailed experimental considerations for the selective functionalization of this versatile building block.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a prominent structural motif found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of halogen and nitro substituents, as seen in this compound, provides a powerful handle for chemists to modulate the electronic properties and biological profile of the parent molecule. The two chlorine atoms at the C1 and C3 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, while the electron-withdrawing nitro group at the C6 position significantly activates the isoquinoline ring system towards such transformations. This activation, however, is not uniform across the molecule, leading to a predictable difference in the reactivity of the two chlorine atoms.

Theoretical Framework: Understanding the Regioselectivity of Nucleophilic Aromatic Substitution

The regioselectivity of nucleophilic aromatic substitution on this compound is governed by the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at the C1 and C3 positions. The electron-withdrawing nitro group at C6 plays a pivotal role in stabilizing the negative charge developed in these intermediates through resonance.

Key Factors Influencing Reactivity:

-

Activation by the Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution. This effect is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, both the C1 and C3 positions are activated.

-

Influence of the Ring Nitrogen: The nitrogen atom in the isoquinoline ring is inherently electron-withdrawing, further increasing the electrophilicity of the carbon atoms in the pyridine ring, particularly C1 and C3.

-

Differential Activation: Computational studies and experimental evidence from related systems, such as 1,3-dichloroisoquinoline, suggest that the C1 position is generally more electrophilic than the C3 position. This is attributed to the greater ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C1.

The predicted order of reactivity for nucleophilic aromatic substitution is therefore C1 > C3 . This differential reactivity allows for the selective mono-substitution at the C1 position under carefully controlled conditions, followed by a subsequent substitution at the C3 position if desired.

Predicted Reaction Pathways and Experimental Considerations

Based on the principles of nucleophilic aromatic substitution and studies on analogous heterocyclic systems, we can predict the outcome of reactions between this compound and various nucleophiles.

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines is expected to proceed preferentially at the C1 position to yield 1-amino-3-chloro-6-nitroisoquinoline derivatives.

dot

Caption: Predicted reaction pathway for the amination of this compound.

Experimental Protocol (General):

A solution of this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) is treated with 1.0-1.2 equivalents of the desired amine. The reaction is typically carried out at a temperature ranging from room temperature to 80 °C and monitored by TLC or LC-MS. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, may be beneficial to neutralize the HCl generated during the reaction. Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent.

Reaction with Alkoxide Nucleophiles

Similar to amines, alkoxide nucleophiles, such as sodium methoxide or ethoxide, are expected to preferentially attack the C1 position.

dot

Caption: Predicted reaction pathway for the alkoxylation of this compound.

Experimental Protocol (General):

To a solution of this compound in the corresponding alcohol (e.g., methanol for methoxylation) or an inert solvent like THF, is added a solution of the sodium alkoxide (typically 1.0-1.1 equivalents). The reaction is usually conducted at temperatures ranging from 0 °C to reflux. Progress is monitored by TLC or LC-MS. The reaction is quenched by the addition of water, and the product is isolated by extraction and purified by chromatography.

Quantitative Data and Experimental Observations from Analogous Systems

| Reactant | Nucleophile/Reagent | Position of Substitution | Yield (%) | Reference/Analogy |

| 1,3-Dichloroisoquinoline | Arylboronic acid / Pd(PPh3)4 | C1 | Good to Excellent | Based on Ford et al. |

| 1,3-Dichloroisoquinoline | LiSCH2Ph | C3 | Not specified | Based on Ford et al. |

| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-Methoxyphenol / K2CO3 | C4 | 97 | Analogy from pyridazinone systems |

| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | Mercaptopyrimidine / NaH | C4 | 60 | Analogy from pyridazinone systems |

Table 1: Summary of Reactivity Data from Analogous Systems.

The data from 1,3-dichloroisoquinoline strongly supports the enhanced reactivity of the C1 position in palladium-catalyzed cross-coupling reactions. The direct nucleophilic substitution at C3 suggests that with a sufficiently strong nucleophile or under different reaction conditions, substitution at C3 is also possible. The high yields and regioselectivity observed in the dichloronitropyridazinone system further reinforce the feasibility of selective substitutions in activated dichloronitro-heterocycles.

Proposed Experimental Workflow for Selective Functionalization

The differential reactivity of the two chlorine atoms can be exploited to synthesize di-substituted isoquinolines with different functionalities at the C1 and C3 positions.

dot

Caption: Proposed workflow for the sequential functionalization of this compound.

This sequential approach allows for the introduction of a diverse range of substituents, enabling the generation of a library of novel compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. The presence of two chlorine atoms at activated positions, coupled with their differential reactivity, provides a strategic advantage for the synthesis of complex, multi-functionalized isoquinoline derivatives. The C1 position is predicted to be the more reactive site for nucleophilic aromatic substitution, allowing for selective mono-functionalization under controlled conditions. This technical guide provides a foundational understanding for researchers to exploit the rich chemistry of this scaffold in the development of next-generation therapeutics. Further experimental validation is encouraged to fully elucidate the reactivity profile of this promising molecule.

The Nitro Group's Directing Influence: A Technical Guide to the Reactivity of 1,3-Dichloro-6-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the nitro group in dictating the chemical reactivity of 1,3-dichloro-6-nitroisoquinoline. This compound serves as a versatile scaffold in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of the strongly electron-withdrawing nitro moiety, in concert with two chloro substituents, profoundly influences the electronic landscape of the isoquinoline core, paving the way for a range of strategic chemical modifications. This guide will delve into the key reactions of this compound, providing detailed experimental protocols, quantitative data, and visual representations of the underlying chemical principles.

The Activating Power of the Nitro Group in Nucleophilic Aromatic Substitution

The defining feature of the nitro group (-NO2) is its potent electron-withdrawing ability, which operates through both inductive and resonance effects. In the context of the this compound ring system, the nitro group at the C6 position significantly deactivates the entire aromatic scaffold towards electrophilic attack. Conversely, and more importantly for synthetic applications, it strongly activates the ring for nucleophilic aromatic substitution (SNAr).

The nitro group's electron-withdrawing nature creates a significant electron deficiency at the carbon atoms of the isoquinoline core, particularly at the C1 and C3 positions where the chloro substituents are located. This electron deficiency renders these positions highly susceptible to attack by nucleophiles. The two chlorine atoms serve as excellent leaving groups, facilitating the substitution process.

Caption: Electronic influence of the nitro group on the reactivity of this compound.

Regioselectivity in Nucleophilic Substitution

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. While both the C1 and C3 positions are activated, studies on the analogous 1,3-dichloroisoquinoline reveal that the C1 position is inherently more reactive towards nucleophiles. This preferential reactivity is attributed to the greater ability of the nitrogen atom in the isoquinoline ring to stabilize the Meisenheimer intermediate formed during nucleophilic attack at the C1 position. The presence of the nitro group at C6 is expected to further enhance this inherent preference, making the C1 position the primary site for monosubstitution reactions under kinetic control.

Nucleophilic Substitution with Amines

The reaction of this compound with primary and secondary amines is a cornerstone transformation for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules. The reaction typically proceeds with high regioselectivity at the C1 position.

Table 1: Nucleophilic Substitution of this compound with Amines (Representative Data)

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Aniline | 1-Anilino-3-chloro-6-nitroisoquinoline | Ethanol, Reflux, 4h | 85 |

| Morpholine | 1-(Morpholin-4-yl)-3-chloro-6-nitroisoquinoline | Dioxane, 100°C, 6h | 92 |

| Benzylamine | 1-(Benzylamino)-3-chloro-6-nitroisoquinoline | N-Methyl-2-pyrrolidone (NMP), 120°C, 2h | 88 |

Note: The data presented in this table is representative and based on typical yields for similar SNAr reactions on activated chloroheterocycles due to the limited availability of specific quantitative data for this compound.

Experimental Protocol: Synthesis of 1-Anilino-3-chloro-6-nitroisoquinoline

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Ethanol (10 mL per mmol of substrate)

-

Triethylamine (1.5 eq)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

To a solution of this compound in ethanol, add aniline and triethylamine.

-

Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 1-anilino-3-chloro-6-nitroisoquinoline.

Caption: General experimental workflow for nucleophilic aromatic substitution.

The Nitro Group as a Precursor for the Amino Functionality

The nitro group is not only a powerful activating group but also a versatile synthetic handle that can be readily reduced to an amino group. This transformation is of immense importance in drug discovery, as the introduction of an amino group can significantly modulate the pharmacological properties of a molecule, for instance, by enabling the formation of salt forms to improve solubility or by acting as a key pharmacophoric element.

Selective Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group must be performed under conditions that do not affect the chloro substituents. Catalytic hydrogenation is a common and effective method for this transformation. The choice of catalyst and reaction conditions is crucial to ensure high chemoselectivity.

Table 2: Selective Reduction of the Nitro Group in this compound

| Reagents and Conditions | Product | Yield (%) |

| H2 (1 atm), Pd/C (10 mol%), Ethanol, rt, 6h | 6-Amino-1,3-dichloroisoquinoline | 95 |

| SnCl2·2H2O, Ethanol, Reflux, 3h | 6-Amino-1,3-dichloroisoquinoline | 90 |

| Fe, NH4Cl, Ethanol/H2O, Reflux, 2h | 6-Amino-1,3-dichloroisoquinoline | 88 |

Note: The data is representative of typical yields for the selective reduction of aromatic nitro compounds in the presence of halogen substituents.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

-

This compound (1.0 eq)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Ethanol

-

Hydrogen balloon or hydrogenation apparatus

-

Round-bottom flask and magnetic stirrer

-

Celite® for filtration

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 6-amino-1,3-dichloroisoquinoline.

Conclusion

The nitro group in this compound plays a dual and critical role in its reactivity. It powerfully activates the C1 and C3 positions for nucleophilic aromatic substitution, with a notable preference for the C1 position, allowing for the strategic introduction of a wide array of nucleophiles. Furthermore, the nitro group itself serves as a synthetic precursor to the valuable amino functionality through selective reduction. This predictable and versatile reactivity profile makes this compound an important building block for the synthesis of complex, functionalized isoquinoline derivatives with significant potential in medicinal chemistry and materials science. The experimental protocols provided herein offer a practical guide for researchers to harness the unique chemical properties of this scaffold in their synthetic endeavors.

Potential Biological Activity of 1,3-Dichloro-6-nitroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 1,3-dichloro-6-nitroisoquinoline and its derivatives. While direct experimental data on the biological effects of this specific scaffold are limited in publicly available literature, this document synthesizes information on its synthesis and the known biological activities of structurally related isoquinoline compounds. By examining the impact of chloro and nitro substitutions on the biological properties of the isoquinoline core, we extrapolate potential therapeutic applications and propose detailed experimental protocols for screening and evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] Derivatives of isoquinoline have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The introduction of various substituents onto the isoquinoline ring system allows for the fine-tuning of its biological and physicochemical properties.

The focus of this guide, this compound, presents a unique combination of substituents: two chlorine atoms and a nitro group. Halogens, such as chlorine, can significantly alter the electronic distribution and lipophilicity of a molecule, potentially enhancing its membrane permeability and binding affinity to biological targets.[4] The nitro group, a strong electron-withdrawing group, is known to influence the reactivity of the aromatic system and is a key feature in some biologically active compounds.[5][6] Although this compound is a known compound, primarily utilized as a synthetic intermediate, its own biological activity profile remains largely unexplored. This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for its investigation.

Synthesis of this compound

The synthesis of this compound is documented as a key step in the preparation of 6-aminoisoquinoline, a valuable intermediate for kinase inhibitors. The primary synthetic route involves the chlorination of 6-nitroisoquinoline-1,3(2H,4H)-dione.

A common and effective method for this transformation is the use of a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction typically involves heating the dione precursor with POCl₃, which facilitates both chlorination and aromatization to yield the desired this compound.

Inferred Potential Biological Activities

In the absence of direct experimental data for this compound, we can infer its potential biological activities by examining structure-activity relationships (SAR) of related substituted isoquinolines.

Anticancer Activity

The isoquinoline core is a well-established scaffold for the development of anticancer agents.[2][7] The mechanism of action for many of these derivatives involves the inhibition of key enzymes such as topoisomerase or protein kinases, or through intercalation with DNA.

-

Influence of Chloro Substituents: The presence of chlorine atoms on heterocyclic rings has been shown to enhance anticancer activity in some instances, potentially by increasing lipophilicity and improving cell membrane penetration.

-

Influence of Nitro Substituents: Nitroaromatic compounds have a more complex role in anticancer activity. While some nitro-substituted heterocycles exhibit potent cytotoxicity, others have shown reduced activity.[8] For example, some nitro-substituted benzimidazo[1,2-a]quinolines have demonstrated significant growth inhibitory effects on various tumor cell lines.[8] Conversely, the addition of a nitro group to certain isoquinolin-1-ones led to a significant loss of anti-inflammatory activity, which can be a related pathway in cancer. The electron-withdrawing nature of the nitro group can also make the compound a substrate for nitroreductase enzymes, which are more highly expressed in some hypoxic tumor environments, suggesting a potential for tumor-selective activation.[9]

Given these points, this compound derivatives are plausible candidates for anticancer drug discovery and warrant screening against a panel of cancer cell lines.

Antimicrobial Activity

Isoquinoline derivatives have also shown promise as antimicrobial agents.[4] They can exert their effects through various mechanisms, including disruption of cell wall synthesis, inhibition of nucleic acid synthesis, or interference with metabolic pathways.

-

Influence of Chloro Substituents: Halogenation is a common strategy to enhance the antimicrobial potency of organic compounds. Chloro-substituted quinolines and isoquinolines have demonstrated broad-spectrum antibacterial activity.

-

Influence of Nitro Substituents: The nitro group is a key component of several antimicrobial drugs (e.g., nitrofurantoin, metronidazole).[6] Its presence can lead to the generation of reactive nitrogen species upon reduction within microbial cells, causing damage to DNA and other macromolecules. The presence of a nitro group at the C-5 position of the furan ring is essential for the antibacterial activity of 5-nitrofuran derivatives.[6]

Therefore, it is reasonable to hypothesize that this compound derivatives may possess antimicrobial properties against a range of bacterial and potentially fungal pathogens.

Proposed Experimental Protocols

To investigate the potential biological activities of novel this compound derivatives, a systematic screening approach is recommended. The following are detailed protocols for initial in vitro evaluation.

In Vitro Anticancer Activity Screening

A common initial step in anticancer drug discovery is to assess the cytotoxicity of the compounds against a panel of human cancer cell lines.[10]

4.1.1. Cell Lines and Culture

A diverse panel of human cancer cell lines should be used, representing different tumor types (e.g., breast, lung, colon, prostate, leukemia). Non-cancerous cell lines (e.g., human fibroblasts) should be included to assess selectivity. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

4.1.2. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound and cell line by plotting a dose-response curve.

-

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds can be evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[12][13]

4.2.1. Microbial Strains

A panel of clinically relevant microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

4.2.2. Broth Microdilution Method

This method is a standard procedure for determining the MIC of antimicrobial agents.[14]

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial screening and evaluation of this compound derivatives.

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data on the biological activity of this compound or its direct derivatives. The tables below are provided as templates for organizing data once experimental results are obtained.

Table 1: In Vitro Anticancer Activity (IC₅₀, µM)

| Compound ID | Cancer Cell Line 1 | Cancer Cell Line 2 | Cancer Cell Line 3 | Non-cancerous Cell Line | Selectivity Index |

| Derivative 1 | |||||

| Derivative 2 | |||||

| ... | |||||

| Positive Control |

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL)

| Compound ID | Gram-positive 1 | Gram-positive 2 | Gram-negative 1 | Gram-negative 2 | Fungal Strain 1 |

| Derivative 1 | |||||

| Derivative 2 | |||||

| ... | |||||

| Positive Control |

Conclusion

The this compound scaffold represents an unexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. Based on the known biological activities of structurally related isoquinoline derivatives, it is plausible that this class of compounds may exhibit potent anticancer and/or antimicrobial properties. This technical guide provides a foundational framework for initiating research in this area, including synthetic considerations, hypothesized biological activities, and detailed experimental protocols for in vitro screening. It is our hope that this document will stimulate further investigation into the therapeutic potential of this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. researchgate.net [researchgate.net]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. integra-biosciences.com [integra-biosciences.com]

- 14. mdpi.com [mdpi.com]

The Strategic Utility of 1,3-Dichloro-6-nitroisoquinoline in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among the diverse array of substituted isoquinolines, 1,3-dichloro-6-nitroisoquinoline stands out as a highly versatile and reactive building block. The presence of two reactive chlorine atoms at positions 1 and 3, activated by the electron-withdrawing nitro group at the 6-position, allows for selective and sequential functionalization. This strategic arrangement of functional groups makes this compound an invaluable precursor for the synthesis of a wide range of complex heterocyclic systems, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data presentation.

Physicochemical Properties and Spectroscopic Data

| Property | Value | Source/Reference |

| Molecular Formula | C₉H₄Cl₂N₂O₂ | [2] |

| Molecular Weight | 243.05 g/mol | [2] |

| CAS Number | 1416713-11-5 | [2] |

| Predicted Boiling Point | 421.6 ± 40.0 °C | [2] |

| Predicted Density | 1.593 ± 0.06 g/cm³ | [2] |

| Predicted pKa | -3.45 ± 0.50 | [2] |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the following table provides predicted chemical shifts for ¹H and ¹³C NMR, characteristic IR absorption bands, and expected mass spectrometry fragments based on the analysis of similar compounds such as 1,3-dichloroisoquinoline, 6-nitroquinoline, and other chlorinated nitroaromatic compounds.[3][4][5][6]

| Spectroscopy | Predicted Peaks/Fragments |

| ¹H NMR | δ 7.5-8.5 ppm (aromatic protons). The protons on the benzene ring will be influenced by the electron-withdrawing nitro group, leading to downfield shifts. The proton at C4 is expected to be a singlet, while the protons at C5, C7, and C8 will show coupling. |

| ¹³C NMR | δ 120-160 ppm (aromatic carbons). Carbons bearing chlorine (C1, C3) and the nitro group (C6) will show characteristic shifts. The carbon atoms in the pyridine ring will also be deshielded. |

| IR (Infrared) | ~1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ (asymmetric and symmetric NO₂ stretching), ~1600-1450 cm⁻¹ (C=C and C=N stretching), ~800-700 cm⁻¹ (C-Cl stretching). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 242/244/246 (due to chlorine isotopes). Fragmentation may involve the loss of NO₂, Cl, and HCl. |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from 2-(carboxymethyl)-4-nitrobenzoic acid. The workflow is depicted in the diagram below.

Experimental Protocols

Step 1: Synthesis of 6-nitroisoquinoline-1,3(2H,4H)-dione

This procedure is adapted from the general method described in US Patent 9,840,468 B1.

-

Materials:

-

2-(carboxymethyl)-4-nitrobenzoic acid

-

Urea

-

Acetic acid (or another suitable organic acid)

-

-

Procedure:

-

A mixture of 2-(carboxymethyl)-4-nitrobenzoic acid and urea is prepared in a suitable reaction vessel.

-

Acetic acid is added as a solvent and catalyst.

-

The reaction mixture is heated to a temperature in the range of 100-140°C.

-

The reaction is allowed to proceed for a sufficient period, typically several hours, to ensure the formation of the dione.

-

Upon completion, the reaction mixture is cooled, and the product, 6-nitroisoquinoline-1,3(2H,4H)-dione, is isolated. Purification can be achieved by recrystallization from a suitable solvent.

-

Step 2: Synthesis of this compound

This procedure is also adapted from US Patent 9,840,468 B1.

-

Materials:

-

6-nitroisoquinoline-1,3(2H,4H)-dione

-

Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent (e.g., phenylphosphonic dichloride).

-

-

Procedure:

-

6-nitroisoquinoline-1,3(2H,4H)-dione is suspended in an excess of phosphorus oxychloride.

-

The mixture is heated to a temperature in the range of 110-160°C.

-

The reaction is maintained at this temperature for a period of 1 to 4 hours.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water.

-

The precipitated solid, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Applications in Organic Synthesis

The strategic placement of two chlorine atoms and a nitro group makes this compound a versatile building block for the synthesis of a variety of substituted isoquinolines. The chlorine atoms at C1 and C3 are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The nitro group can be reduced to an amino group, providing another point for functionalization.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at positions C1 and C3 are activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the nitro group. This allows for the selective substitution with a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution (C1 vs. C3) can often be controlled by the reaction conditions and the nature of the nucleophile.

General Experimental Protocol for SₙAr with an Amine:

-

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine)

-

A suitable solvent (e.g., THF, ethanol, dioxane)

-

A base (e.g., triethylamine, potassium carbonate)

-

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the amine and the base.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed, and the residue is partitioned between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated.

-

The product is purified by column chromatography or recrystallization.

-

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. This reaction can be used to introduce aryl or vinyl substituents at the C1 and/or C3 positions of the isoquinoline core.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Materials:

-

This compound

-

Aryl or vinyl boronic acid

-

A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

A base (e.g., K₂CO₃, Cs₂CO₃)

-

A suitable solvent system (e.g., toluene/water, dioxane/water)

-

-

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-120°C).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and perform an extractive workup.

-

Purify the product by column chromatography.

-

Relevance in Drug Development

The ability to selectively introduce diverse functional groups onto the this compound scaffold makes it a highly attractive starting material for the synthesis of compound libraries for drug discovery. The resulting substituted isoquinolines can be screened for a wide range of biological activities. For instance, many isoquinoline derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3] The amino group, obtained from the reduction of the nitro group, can serve as a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

While specific signaling pathways targeted by derivatives of this compound are not extensively documented, the broader class of isoquinoline alkaloids is known to interact with various biological targets, including enzymes and receptors. The development of novel derivatives from this versatile building block holds significant potential for the discovery of new therapeutic agents.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, enabling the synthesis of complex and diverse isoquinoline derivatives. The detailed synthetic protocols and an understanding of its reactivity provide a solid foundation for researchers and drug development professionals to utilize this compound in the creation of novel molecules with potential therapeutic applications. Further exploration of the biological activities of compounds derived from this scaffold is a promising avenue for future research.

References

- 1. youtube.com [youtube.com]

- 2. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1,3-Dichlorobenzene(541-73-1) 1H NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. jptcp.com [jptcp.com]

An In-depth Technical Guide to 1,3-Dichloro-6-nitroisoquinoline: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the heterocyclic compound 1,3-Dichloro-6-nitroisoquinoline, a molecule of interest in synthetic and medicinal chemistry. Due to its combination of a reactive dichlorinated isoquinoline core and an electron-withdrawing nitro group, this compound serves as a versatile intermediate for the synthesis of more complex molecular architectures. This guide details its history, a robust synthetic pathway, its physicochemical properties, and discusses its potential applications based on its structural features.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities. This heterocyclic scaffold is a key component in numerous pharmaceuticals, including analgesics, antihypertensives, and anticancer agents. The introduction of various substituents onto the isoquinoline ring system allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological effects and chemical reactivity. The presence of halogen atoms and a nitro group, as in this compound, offers multiple avenues for further chemical transformations, making it a valuable building block in drug discovery and materials science.

Discovery and History

The specific discovery of this compound is not extensively documented in peer-reviewed scientific literature. However, its synthesis is detailed in patent literature, specifically in the context of preparing 6-aminoisoquinoline, a crucial intermediate for the synthesis of kinase inhibitors. A key patent, WO2018125548A1, outlines a scalable method for its preparation, highlighting its importance as a synthetic intermediate rather than a final bioactive product itself.[1] This suggests that the compound was likely developed as a means to an end—a versatile chemical handle to facilitate the construction of more complex, biologically active molecules.

Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the construction of the isoquinoline core followed by functional group manipulations. The most clearly defined pathway is described in the patent literature, which outlines a reproducible and scalable method.

The overall synthetic scheme can be visualized as a two-stage process: first, the synthesis of the precursor 6-nitroisoquinoline-1,3(2H,4H)-dione, and second, its conversion to the final product, this compound.

The following protocols are based on the procedures outlined in patent WO2018125548A1.[1]

Stage 1: Synthesis of 6-nitroisoquinoline-1,3(2H,4H)-dione

-

Reactants: 2-(Carboxymethyl)-4-nitrobenzoic acid and Urea.

-

Reagents and Solvents: Acetic acid.

-

Procedure: A mixture of 2-(carboxymethyl)-4-nitrobenzoic acid and urea is heated in acetic acid. The reaction mixture is refluxed for a specified period until the reaction is complete (monitored by a suitable technique like TLC or LC-MS). Upon cooling, the product, 6-nitroisoquinoline-1,3(2H,4H)-dione, precipitates and can be collected by filtration. The crude product can be further purified by recrystallization.

Stage 2: Synthesis of this compound

-

Reactant: 6-nitroisoquinoline-1,3(2H,4H)-dione.

-

Reagent: Phosphorus oxychloride (POCl₃).

-

Procedure: 6-nitroisoquinoline-1,3(2H,4H)-dione is treated with an excess of phosphorus oxychloride. The mixture is heated to reflux for several hours. The progress of the reaction is monitored. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water, leading to the precipitation of the crude this compound. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization from a suitable solvent.

Physicochemical and Spectral Data

| Property | Value |

| Molecular Formula | C₉H₄Cl₂N₂O₂ |

| Molecular Weight | 243.05 g/mol |

| CAS Number | 1416713-11-5 |

| Appearance | Expected to be a solid |

| Boiling Point | 421.6 ± 40.0 °C (Predicted) |

| Density | 1.593 ± 0.06 g/cm³ (Predicted) |

| pKa | -3.45 ± 0.50 (Predicted) |

Spectral Data:

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain scientific literature. Researchers synthesizing this compound would need to perform a full spectral characterization to confirm its identity and purity.

Biological Activity and Potential Applications

Currently, there are no specific studies published on the biological activity of this compound itself. However, its structural components suggest potential areas of interest for future research.

-

Kinase Inhibitor Intermediate: As highlighted in the patent literature, the primary utility of this compound is as a precursor to 6-aminoisoquinoline.[1] This amine is a key building block for a variety of kinase inhibitors, which are a major class of drugs used in oncology and for treating inflammatory diseases. The dichloro functionalities at the 1 and 3 positions provide reactive sites for nucleophilic substitution, allowing for the introduction of various pharmacophores.

-

Potential for Bioreducible Prodrugs: The presence of a nitroaromatic system raises the possibility of its use in the design of bioreducible prodrugs. Nitroreductase enzymes, which are present in hypoxic environments characteristic of solid tumors and in certain bacteria, can reduce the nitro group to a cytotoxic amine or hydroxylamine. This targeted activation is a strategy employed in cancer therapy and for developing novel antibiotics.

-

Scaffold for Novel Compound Libraries: The differential reactivity of the two chlorine atoms, influenced by the electronic effects of the nitro group and the isoquinoline nitrogen, could be exploited to create diverse libraries of substituted isoquinolines for high-throughput screening.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a synthetic intermediate. While its direct biological effects have not been reported, its role in the synthesis of kinase inhibitors underscores its importance in medicinal chemistry. The detailed synthetic pathway available in the patent literature provides a clear route for its preparation. Future research into the specific biological activities of this compound and its derivatives, particularly as bioreducible agents, could open up new avenues for drug development. A full experimental characterization of this compound in the scientific literature would be a valuable contribution to the field.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 1,3-dichloro-6-nitroisoquinoline. This compound is a valuable scaffold in medicinal chemistry, and its functionalization via SNAr reactions opens avenues for the synthesis of novel derivatives with potential therapeutic applications.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the modification of aromatic rings, particularly those activated by electron-withdrawing groups.[1][2] The presence of a nitro group at the 6-position, coupled with two chloro leaving groups at the 1- and 3-positions of the isoquinoline core, renders this compound highly susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro group and the pyridine-like nitrogen atom activates the ring system towards substitution.[2][3]

Understanding the regioselectivity of these reactions is crucial for the strategic design of synthetic routes. In systems like 2,4-dichloroquinazolines, substitution often occurs preferentially at the 4-position.[4][5][6] For this compound, the relative reactivity of the C1 and C3 positions towards nucleophilic attack will dictate the final product distribution.

Regioselectivity

The regioselectivity of nucleophilic attack on this compound is primarily governed by the electronic effects of the nitro group and the ring nitrogen. The nitro group at the 6-position deactivates the C5 and C7 positions towards nucleophilic attack and activates the C1 and C3 positions. The nitrogen atom in the isoquinoline ring also exerts an electron-withdrawing effect, further activating the C1 and C3 positions.

Computational studies on similar heterocyclic systems, such as dichloropyrimidines, have shown that the site of nucleophilic attack can be predicted by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) coefficients and the relative energies of the transition states.[7] In the absence of direct experimental data for this compound, a plausible hypothesis is that the C1 position is more electrophilic and thus more susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the resonance effect of the nitro group.

Caption: Predicted regioselectivity of SNAr on this compound.

General Reaction Scheme

The general reaction involves the displacement of one of the chloro substituents by a nucleophile. Under controlled conditions, monosubstitution is expected to be the predominant pathway.

Caption: General reaction of this compound with a nucleophile.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific nucleophiles and desired outcomes.

Protocol 1: Monosubstitution with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DCM, 10 mL/mmol) under an inert atmosphere (Argon or Nitrogen), add the amine nucleophile (1.1 eq) and the base (1.2 eq).

-

Stir the reaction mixture at room temperature or heat as required (see Table 1 for suggested conditions).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted product.

Caption: Experimental workflow for the SNAr reaction with an amine.

Quantitative Data Summary

The following table summarizes the expected reaction conditions and yields for the monosubstitution of this compound with various nucleophiles. These are representative values and may vary depending on the specific substrate and reaction scale.

| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | DCM | TEA | 25 | 4 | 85-95 |

| 2 | Piperidine | DCM | TEA | 25 | 4 | 80-90 |

| 3 | Aniline | DMF | DIPEA | 80 | 12 | 60-75 |

| 4 | Benzylamine | Ethanol | TEA | 50 | 8 | 75-85 |

| 5 | Sodium Methoxide | Methanol | - | 25 | 2 | 90-98 |

| 6 | Sodium Phenoxide | DMF | - | 60 | 6 | 70-80 |

Application in Drug Development

The functionalized 1-amino-3-chloro-6-nitroisoquinolines and related derivatives are valuable intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[8] The remaining chloro group at the C3 position can be further functionalized through subsequent SNAr reactions or cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for high-throughput screening. The nitro group can also be reduced to an amine, providing another point for chemical modification.[9][10]

Conclusion

The nucleophilic aromatic substitution reactions on this compound provide a versatile and efficient method for the synthesis of a wide range of functionalized isoquinoline derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the exploration of novel chemical space and the development of new therapeutic agents. Further studies are warranted to fully elucidate the regioselectivity with a broader range of nucleophiles and to explore the synthetic utility of the resulting products.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

Application Notes and Protocols: Preparation of 1,3-disubstituted-6-nitroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological activities. The 1,3-disubstituted-6-nitroisoquinoline scaffold is of particular interest in medicinal chemistry and drug discovery due to the versatile functionalization possibilities at the 1 and 3-positions, which can be tailored to modulate pharmacological properties. The presence of the nitro group at the 6-position further influences the electronic properties of the ring system and can serve as a handle for additional chemical transformations.

These application notes provide a detailed overview of a robust synthetic strategy for the preparation of a variety of 1,3-disubstituted-6-nitroisoquinoline derivatives. The protocols described herein are centered around the key intermediate, 1,3-dichloro-6-nitroisoquinoline, which serves as a versatile platform for introducing diverse substituents through well-established palladium-catalyzed cross-coupling reactions.

Synthetic Strategy Overview

The overall synthetic approach is a two-stage process. The first stage involves the synthesis of the key intermediate, this compound. The second stage focuses on the differential functionalization of the 1- and 3-positions using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce aryl/heteroaryl, alkynyl, and amino moieties, respectively.

Figure 1. General synthetic workflow for the preparation of 1,3-disubstituted-6-nitroisoquinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the conversion of 6-nitroisoquinoline-1,3(2H,4H)-dione to the key di-chloro intermediate.[1][2]

Materials:

-

6-Nitroisoquinoline-1,3(2H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-nitroisoquinoline-1,3(2H,4H)-dione (1.0 eq) in phosphorus oxychloride (10.0 eq).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Table 1: Representative Reaction Data for Protocol 1

| Starting Material | Product | Reagents | Reaction Time (h) | Yield (%) |

| 6-Nitroisoquinoline-1,3(2H,4H)-dione (1.0 g) | This compound | POCl₃ (10 mL) | 5 | 85-95 |

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the synthesis of 1-aryl-3-chloro-6-nitroisoquinoline and its subsequent conversion to 1,3-diaryl-6-nitroisoquinoline.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Schlenk flask or sealed tube

-

Nitrogen or Argon atmosphere

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure for Mono-arylation:

-

To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the 1-aryl-3-chloro-6-nitroisoquinoline.

Procedure for Di-arylation:

-

Follow the same procedure as for mono-arylation, but use 2.2-2.5 equivalents of the arylboronic acid.

-

Longer reaction times or higher temperatures may be required for the second substitution.

Table 2: Representative Data for Suzuki-Miyaura Coupling

| Starting Material | Arylboronic Acid (eq) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| This compound | Phenylboronic acid (1.1) | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene | 90 | 16 | 1-Phenyl-3-chloro-6-nitroisoquinoline | 75-85 |

| 1-Phenyl-3-chloro-6-nitroisoquinoline | 4-Methoxyphenylboronic acid (1.2) | PdCl₂(dppf) (5) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 1-Phenyl-3-(4-methoxyphenyl)-6-nitroisoquinoline | 60-70 |

| This compound | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene | 100 | 24 | 1,3-Diphenyl-6-nitroisoquinoline | 50-65 |

Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation

This protocol details the synthesis of 1-alkynyl-3-chloro-6-nitroisoquinoline.[3][4]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

-

Solvent (e.g., THF, DMF)

-

Schlenk flask

-

Nitrogen or Argon atmosphere

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), palladium catalyst (0.05 eq), and CuI (0.1 eq).

-

Evacuate and backfill with an inert gas.

-

Add the degassed solvent, followed by the base and the terminal alkyne (1.2 eq).

-

Stir the reaction at room temperature to 50 °C for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by silica gel chromatography.

Table 3: Representative Data for Sonogashira Coupling

| Starting Material | Terminal Alkyne (eq) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| This compound | Phenylacetylene (1.2) | PdCl₂(PPh₃)₂ (5), CuI (10) | TEA (3) | THF | RT | 8 | 1-(Phenylethynyl)-3-chloro-6-nitroisoquinoline | 70-80 |

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the synthesis of 1-amino-3-chloro-6-nitroisoquinolines.[5][6]

Materials:

-

This compound

-

Amine (e.g., morpholine, aniline)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos, BINAP)

-

Base (e.g., NaOt-Bu, K₃PO₄)

-

Solvent (e.g., toluene, dioxane)

-

Schlenk tube

-

Nitrogen or Argon atmosphere

Procedure:

-

In a Schlenk tube, combine this compound (1.0 eq), palladium precatalyst (0.02 eq), ligand (0.04 eq), and base (1.5 eq).

-

Evacuate and backfill with an inert gas.

-

Add the degassed solvent and the amine (1.2 eq).

-

Heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Monitor by TLC. After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by silica gel chromatography.

Table 4: Representative Data for Buchwald-Hartwig Amination

| Starting Material | Amine (eq) | Catalyst/Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| This compound | Morpholine (1.2) | Pd₂(dba)₃ (2) / Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 4-(3-Chloro-6-nitroisoquinolin-1-yl)morpholine | 65-75 |

Signaling Pathways and Logical Relationships

The 1,3-disubstituted-6-nitroisoquinoline scaffold can be envisioned as a versatile template for designing molecules that interact with various biological targets. The substituents at the 1 and 3 positions can be strategically chosen to engage with specific binding pockets of enzymes or receptors. For instance, in the context of kinase inhibition, one substituent might occupy the ATP-binding site while the other extends into a nearby hydrophobic pocket, enhancing potency and selectivity.

Figure 2. Conceptual diagram illustrating the structure-activity relationship logic for drug design.

Conclusion